Cas no 338791-99-4 (Acetamide, 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]-)
Acetamide, 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]- Chemical and Physical Properties
Names and Identifiers
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- Acetamide, 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]-
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- Inchi: 1S/C15H10F5NO2/c16-14(17,18)10-5-4-8-12(9-10)23-15(19,20)13(22)21-11-6-2-1-3-7-11/h1-9H,(H,21,22)
- InChI Key: UBWWMUSJECLWCK-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1)(=O)C(F)(F)OC1=CC=CC(C(F)(F)F)=C1
Acetamide, 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 6G-332S-1MG |
2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide |
338791-99-4 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 6G-332S-5MG |
2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide |
338791-99-4 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 6G-332S-10MG |
2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide |
338791-99-4 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 6G-332S-50MG |
2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide |
338791-99-4 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 6G-332S-100MG |
2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide |
338791-99-4 | >90% | 100mg |
£110.00 | 2025-02-09 | |
| Ambeed | A924391-1g |
2,2-Difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide |
338791-99-4 | 90% | 1g |
$350.0 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675694-1mg |
2,2-Difluoro-N-phenyl-2-(3-(trifluoromethyl)phenoxy)acetamide |
338791-99-4 | 98% | 1mg |
¥428 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675694-2mg |
2,2-Difluoro-N-phenyl-2-(3-(trifluoromethyl)phenoxy)acetamide |
338791-99-4 | 98% | 2mg |
¥619 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675694-5mg |
2,2-Difluoro-N-phenyl-2-(3-(trifluoromethyl)phenoxy)acetamide |
338791-99-4 | 98% | 5mg |
¥573 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675694-10mg |
2,2-Difluoro-N-phenyl-2-(3-(trifluoromethyl)phenoxy)acetamide |
338791-99-4 | 98% | 10mg |
¥739 | 2023-04-04 |
Acetamide, 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]- Suppliers
Acetamide, 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]- Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Additional information on Acetamide, 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]-
Acetamide, 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]- (CAS No. 338791-99-4): A Comprehensive Overview
Acetamide, 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]-, identified by its CAS number 338791-99-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its unique structural features, which include the presence of fluorine atoms and a phenoxy group. The structural configuration of this molecule not only makes it an intriguing subject of study but also opens up numerous possibilities for its application in the synthesis of novel therapeutic agents.
The molecular structure of Acetamide, 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]- consists of a central acetamide moiety flanked by two distinct substituents: a 2,2-difluoro group and a phenyl ring attached to a phenoxy group. The presence of fluorine atoms is particularly noteworthy as fluorine is known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. Specifically, fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and influence the overall solubility and bioavailability of drugs.
In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their promising applications in medicine. The incorporation of fluorine into drug molecules has been shown to confer several advantages, including increased lipophilicity, reduced susceptibility to enzymatic degradation, and improved pharmacological activity. For instance, fluoroquinolones and fluoroaromatics are well-known examples of fluorinated drugs that have demonstrated significant therapeutic efficacy in treating various diseases.
The specific arrangement of functional groups in Acetamide, 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]- suggests potential applications in the design of novel bioactive molecules. The difluoroacetamide moiety could serve as a key pharmacophore for interacting with biological targets, while the phenyl-phenoxy group may contribute to the compound's solubility and membrane permeability. Such structural features make this compound a valuable scaffold for further derivatization and optimization.
Recent studies have highlighted the importance of fluorinated acetamides in medicinal chemistry. These compounds have been explored as intermediates in the synthesis of various pharmacologically active agents. For example, fluorinated acetamides have been investigated for their potential as kinase inhibitors, which are crucial in the treatment of cancers and inflammatory diseases. The electron-withdrawing nature of the fluorine atoms can enhance the binding affinity of these compounds to their target enzymes.
The phenoxy group in Acetamide, 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]- also plays a significant role in determining its biological activity. Phenoxy groups are commonly found in agrochemicals and pharmaceuticals due to their ability to enhance binding interactions with biological receptors. In particular, phenoxy-substituted compounds have been shown to exhibit potent activity against bacterial enzymes and receptors. This suggests that derivatives of this compound may have applications in antimicrobial therapy.
The trifluoromethyl group further contributes to the complexity and potential utility of this molecule. Trifluoromethyl groups are known for their ability to increase metabolic stability and binding affinity. They can also influence the electronic properties of molecules, making them more suitable for certain types of biological interactions. In drug design, trifluoromethyl groups are often incorporated to improve the pharmacokinetic profile of candidate drugs.
In conclusion, Acetamide, 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]- (CAS No. 338791-99-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation and development into novel therapeutic agents. The presence of fluorine atoms and various functional groups such as difluoroacetamide and phenoxy-trifluoromethylphenyl provides numerous opportunities for designing molecules with enhanced biological activity and improved pharmacological properties.
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